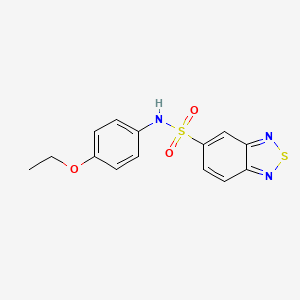![molecular formula C15H18N2O4S B5815842 N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. A-317491 has been shown to have potential therapeutic applications in various diseases related to pain and inflammation.
作用機序
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide acts as a selective antagonist of the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that is activated by ATP and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide blocks the activation of the P2X3 receptor by ATP, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of acute lung injury and colitis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to reduce the release of neuropeptides such as substance P and CGRP in animal models of neuropathic pain and migraine.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X3 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide also has poor solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide. One area of interest is the potential use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in the treatment of chronic pain conditions such as fibromyalgia and chronic low back pain. Another area of interest is the development of more potent and selective P2X3 receptor antagonists. Additionally, there is interest in exploring the role of the P2X3 receptor in other physiological processes such as cardiovascular function and cancer.
合成法
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide can be synthesized by the reaction of 4-aminobenzenesulfonamide with 5-ethyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide. The amide can then be converted to the final product by reacting with 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in the presence of a base such as sodium hydride.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases related to pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, migraine, and osteoarthritis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to have anti-inflammatory effects in animal models of acute lung injury, colitis, and rheumatoid arthritis.
特性
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-12-5-6-13(21-12)7-10-15(18)17-11-3-8-14(9-4-11)22(16,19)20/h3-6,8-9H,2,7,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPCGSLWVEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)

![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)


![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)



